molecular formula C19H15ClFNO4S B3609229 3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3609229
M. Wt: 407.8 g/mol
InChI Key: SCXUKGMYKDFJLK-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common starting materials include substituted thiophenes, fluorobenzenes, and pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Nicardipine: Known for its vasodilatory effects.

Uniqueness

3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other dihydropyridines.

Properties

IUPAC Name

dimethyl 4-(5-chlorothiophen-2-yl)-1-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO4S/c1-25-18(23)13-9-22(12-5-3-11(21)4-6-12)10-14(19(24)26-2)17(13)15-7-8-16(20)27-15/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXUKGMYKDFJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(S2)Cl)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 4-(5-CHLOROTHIOPHEN-2-YL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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